Schisantherin B

CYP3A4 inhibition drug-drug interaction bioavailability enhancement

Select Schisantherin B for its unique multi-target profile: potent CYP3A4 inhibition (IC₅₀ = 0.339 µM), dual P-gp/MRP1 modulation, PCSK9 suppression, and superior hepatoprotection vs. curcumin. Unlike generic Schisandra lignans, this compound ensures reproducible MDR reversal, pharmacokinetic, and oxidative stress studies, validated in multiple in vivo liver injury models. Ideal as a CYP3A4 probe and botanical insecticide scaffold.

Molecular Formula C28H34O9
Molecular Weight 514.6 g/mol
CAS No. 58546-55-7
Cat. No. B1681551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherin B
CAS58546-55-7
SynonymsSchisantherin B;  Gomisin B;  Schisandrer B;  Schisantherin C;  Wuweizi ester B; 
Molecular FormulaC28H34O9
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
InChIInChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1
InChIKeyBKGUPIVDQHHVMV-RZGKOBFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schisantherin B (CAS 58546-55-7) Baseline Identity, Class, and Procurement-Relevant Characteristics


Schisantherin B (Gomisin B; Wuweizi ester B) is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis and Schisandra sphenanthera fruits . It belongs to the class of Schisandraceae lignans, which are characterized by a cyclooctadiene ring fused to aromatic moieties. Schisantherin B is structurally distinct from its close analogs (e.g., schisandrin A, schisandrin B, schisandrol B) due to specific hydroxyl and ester substitution patterns on the cyclooctadiene core [1]. It is commercially available as a high-purity analytical standard (≥98%) and research compound, typically supplied as a lyophilized powder requiring storage at -20°C under desiccation . The compound is soluble in DMSO (≥18.9–100 mg/mL) and ethanol but insoluble in water, with a shelf life of 36 months in lyophilized form [2].

Why Schisantherin B Cannot Be Interchanged with Other Schisandra Lignans


Schisandra lignans exhibit divergent biological activities due to subtle structural variations that dictate target selectivity and potency. While compounds like schisandrin A (Sch A), schisandrin B (Sch B; γ-schisandrin), schisandrol B (gomisin A), and schisantherin A share a dibenzocyclooctadiene scaffold, the presence, position, and esterification of hydroxyl and methoxy groups profoundly alter their pharmacological profiles [1]. For instance, schisandrin A and B are potent P-glycoprotein (P-gp) inhibitors, whereas schisandrol A and B show minimal P-gp inhibition [2]. Conversely, schisandrol B potently inhibits CYP3A and PCSK9, but schisantherin B demonstrates superior CYP3A4 inhibition (IC50 0.339 µM) [3]. Furthermore, only schisantherin B upregulates GLT-1 via PI3K/AKT/mTOR in depression models [4]. These divergent activities underscore that generic substitution among Schisandra lignans is scientifically unsound; each compound possesses a unique pharmacological fingerprint that must be matched to specific research objectives.

Schisantherin B: Quantified Differentiation from Comparator Lignans


Superior CYP3A4 Inhibition: 0.339 µM IC50 vs. Ketoconazole and Comparator Lignans

In a targeted CYP3A4 inhibitor screening study, Schisantherin B exhibited the most potent inhibitory effect among 21 screened compounds, with an IC50 of 0.339 µM [1]. This potency surpassed that of the clinical CYP3A4 inhibitor ketoconazole (Ket) at 5 µM concentration [1]. Notably, other Schisandra lignans (e.g., schisandrin A, schisandrin B) show weaker CYP3A4 inhibition (IC50 values typically >10 µM) [2], positioning Schisantherin B as the preferred tool compound for CYP3A4-mediated drug interaction studies.

CYP3A4 inhibition drug-drug interaction bioavailability enhancement

Unique GLT-1 Upregulation via PI3K/AKT/mTOR Pathway in Depression Models

Schisantherin B is the only Schisandra lignan reported to normalize glutamate homeostasis by upregulating glial glutamate transporter-1 (GLT-1) expression in hippocampal and cortical regions [1]. This effect is mediated through activation of the PI3K/AKT/mTOR signaling pathway, a mechanism not observed with schisandrin A, schisandrin B, or schisandrol B [2]. In forced swim test (FST) depression models, STB treatment restored GLT-1 levels to near-control values, correlating with reduced behavioral despair [3].

glutamate transporter GLT-1 antidepressant mechanism PI3K/AKT/mTOR

PXR/YAP Pathway Activation and Liver Enlargement: A Distinct Hepatotrophic Signature

Schisantherin B promotes liver enlargement in mice through dual activation of pregnane X receptor (PXR) and Yes-associated protein (YAP) pathways, as demonstrated by enhanced nuclear translocation of both transcription factors . This hepatotrophic effect is not shared by schisandrin A, schisandrin B, or schisandrol A, which primarily exert hepatoprotection via antioxidant mechanisms [1]. The PXR/YAP activation by Schisantherin B leads to significant increases in liver weight and hepatocyte size in vivo [2].

liver enlargement PXR YAP hepatocyte proliferation

Inhibition of Advanced Glycation End Products (AGEs) Formation: A Distinguishing In Vitro Property

Schisantherin B inhibits the formation of advanced glycation end products (AGEs) in vitro, a property not extensively documented for other Schisandra lignans except schisandrin B [1]. This activity suggests a potential role in mitigating glycation-related pathologies. The inhibition is observed in cell-free assays using bovine serum albumin and glucose models .

AGEs glycation diabetic complications

Differential Solubility and Stability Profile: 100 mg/mL in DMSO with 36-Month Shelf Life

Schisantherin B demonstrates high solubility in DMSO (100 mg/mL, 194.34 mM) and ethanol (100 mg/mL), with insolubility in water . This solubility profile is comparable to schisandrin B but superior to schisandrol B, which exhibits lower DMSO solubility . Lyophilized powder remains stable for 36 months at -20°C under desiccation, ensuring long-term storage integrity [1].

solubility stability formulation

Antiviral Activity with Quantified Selectivity Index: HIV-1 3B EC50 = 40 µM, SI = 1.2

Schisantherin B exhibits modest antiviral activity against HIV-1 3B in H9 cells with an EC50 of 40,000 nM (40 µM) and a cytotoxicity IC50 > 49,000 nM, yielding a therapeutic index of 1.2 . This activity distinguishes it from other Schisandra lignans like schisandrin A and schisandrin B, which have not been reported to inhibit HIV replication [1].

antiviral HIV cytotoxicity

Optimal Research and Industrial Use Cases for Schisantherin B Based on Differentiated Evidence


CYP3A4-Mediated Drug-Drug Interaction Studies and Bioavailability Enhancement

Schisantherin B is the optimal lignan probe for investigating CYP3A4 inhibition in human liver microsomes and in vivo pharmacokinetic models. Its potent IC50 of 0.339 µM outperforms ketoconazole and other Schisandra lignans, enabling precise modulation of CYP3A4 activity to assess drug interaction liability and enhance oral bioavailability of co-administered CYP3A4 substrates [1].

Mechanistic Studies of Glutamate Transporter (GLT-1) Regulation in Neuropsychiatric Disorders

Schisantherin B uniquely upregulates GLT-1 via PI3K/AKT/mTOR, making it the compound of choice for investigating glutamate homeostasis in depression, Alzheimer's disease, and excitotoxicity models [2]. This mechanism is not replicated by other commercially available Schisandra lignans.

Liver Regeneration and Hepatomegaly Research via PXR/YAP Pathway Activation

Schisantherin B serves as a specific tool for studying PXR- and YAP-driven hepatocyte proliferation and liver enlargement . This pathway engagement is distinct from the antioxidant hepatoprotection offered by other lignans, enabling targeted investigation of regenerative hepatology.

Quality Control and Standardization of Schisandra-Derived Botanical Preparations

As a well-characterized analytical standard (≥98% purity), Schisantherin B is essential for the identification, quantification, and quality control of Schisandra fruit extracts and traditional formulations . Its distinct chromatographic behavior and stability profile make it a reliable marker compound for UPLC/MS analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisantherin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.